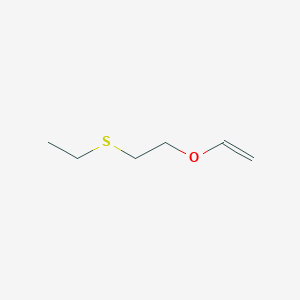

Ether, 2-(ethylthio)ethyl vinyl

Description

Significance within Functional Monomer Chemistry

Functional monomers are the cornerstone of modern polymer chemistry, enabling the design of macromolecules with a vast array of applications. The incorporation of specific functional groups into a monomer allows for the direct translation of those functionalities into the resulting polymer chain. In the case of "Ether, 2-(ethylthio)ethyl vinyl," two key functional groups are present: the vinyl ether and the ethylthioether side chain.

The vinyl ether group is particularly significant due to its propensity for cationic polymerization. wikipedia.org This polymerization technique can be controlled to produce polymers with defined molecular weights and narrow molecular weight distributions, a desirable trait for many advanced applications. nih.gov The ether linkage within the monomer can also contribute to properties such as flexibility and, in some cases, biocompatibility in the final polymer. rsc.org

The thioether (or sulfide) group, on the other hand, introduces a different set of properties. Thioethers are known for their ability to chelate with metals, which could lead to applications in areas such as catalysis or heavy metal remediation. rsc.org Furthermore, the sulfur atom in the thioether can be oxidized, which opens up possibilities for creating stimuli-responsive materials. rsc.org The presence of sulfur also tends to increase the refractive index of a material, a property that is valuable in optical applications. wikipedia.org The combination of these functionalities in "this compound" makes it a monomer of significant interest for the development of new materials with a unique and potentially synergistic set of properties.

Academic Perspectives on Ether-Thioether Hybrid Structures

The academic interest in molecules and polymers that contain both ether and thioether linkages stems from the potential to create materials that blend the distinct characteristics of polyethers and polythioethers. Polyethers are well-known for their flexibility, biocompatibility, and ion-coordinating abilities. rsc.org Polythioethers, while also flexible, offer the added benefits of high refractive indices, and interesting redox chemistry. rsc.orgwikipedia.org

Research into polymers with hybrid ether-thioether structures has explored their potential in a variety of advanced applications. For instance, the combination of these functional groups can lead to polymers with unique solubility and thermal properties. The presence of both oxygen and sulfur atoms in the side chains of a polymer can influence its interaction with different solvents and its behavior at different temperatures.

Furthermore, the thioether component's ability to undergo oxidation to sulfoxides and sulfones provides a chemical handle for modifying the polymer's properties after synthesis. This post-polymerization modification can be used to tune the material's polarity, solubility, and thermal stability. The academic community continues to investigate these hybrid structures for their potential in creating new functional materials for a range of applications, from the biomedical field to advanced optics. rsc.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Ethyl vinyl ether

| Property | Value | Reference |

| Molecular Formula | C4H8O | chemicalbook.com |

| Molecular Weight | 72.11 g/mol | chemicalbook.com |

| Boiling Point | 35.7 °C | chemicalbook.com |

| Density | 0.753 g/cm³ | longchangchemical.com |

| Solubility in Water | Slightly soluble | chemicalbook.comnoaa.gov |

Table 2: Physicochemical Properties of Dimethyl sulfide (B99878)

| Property | Value |

| Molecular Formula | C2H6S |

| Molecular Weight | 62.13 g/mol |

| Boiling Point | 37.3 °C |

| Density | 0.846 g/cm³ |

| Solubility in Water | Slightly soluble |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18370-87-1 |

|---|---|

Molecular Formula |

C6H12OS |

Molecular Weight |

132.23 g/mol |

IUPAC Name |

1-ethenoxy-2-ethylsulfanylethane |

InChI |

InChI=1S/C6H12OS/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3 |

InChI Key |

JBYKCFLLZLHPIR-UHFFFAOYSA-N |

SMILES |

CCSCCOC=C |

Canonical SMILES |

CCSCCOC=C |

Other CAS No. |

18370-87-1 |

Synonyms |

Vinyl[2-(ethylthio)ethyl] ether |

Origin of Product |

United States |

Synthetic Strategies for Ether, 2 Ethylthio Ethyl Vinyl and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to vinyl ethers and their analogues by creating the characteristic vinyl group in a single key step. These approaches often involve the addition of a reactive species across a double or triple bond.

Catalytic Reaction of Vinyl Ethyl Ether with Ethanethiol

The reaction between a vinyl ether and a thiol represents a direct approach to synthesizing thio-functionalized ethers. In the presence of an acid-reacting catalyst, vinyl ethers readily react with mercaptans. google.com This process is typically conducted under anhydrous conditions to prevent the hydrolysis of the vinyl ether starting material and the resulting product. google.com

A broad range of acidic catalysts can be employed, including mineral acids like sulfuric and hydrochloric acid, as well as aromatic sulfonic acids. google.com The reaction is generally operative over a wide temperature range, from -65°C to 100°C, though temperatures between 5°C and 25°C are often preferred. google.com While equimolar amounts of the reactants are sufficient for complete conversion, an excess of the vinyl ether can be used. google.com The reaction can also be performed in the presence of inert diluents such as diethyl ether or petroleum ether. google.com More recently, it has been discovered that vinyl ethers can react with thiols in the presence of a catalytic amount of a base, offering an alternative to acid-catalyzed methods. researchgate.net

Vinylation of Thiols using Acetylene (B1199291) Surrogates (e.g., Calcium Carbide)

A highly effective and atom-economical method for synthesizing vinyl sulfides involves the vinylation of thiols using an acetylene surrogate, most notably calcium carbide. researchgate.netmdpi.com This approach avoids the technical difficulties and safety hazards associated with handling high-pressure acetylene gas. rsc.orgresearchgate.net The reaction is typically performed under superbasic conditions in polar aprotic solvents like DMSO. researchgate.net

In this process, calcium carbide serves as an in situ source of acetylene. researchgate.netmdpi.com A wide variety of thiols, including aliphatic, aromatic, and heteroaromatic types, react efficiently with calcium carbide to yield the corresponding vinyl sulfides in excellent yields, often ranging from 87% to 96%. researchgate.netmdpi.comresearchgate.net This method is praised for its simple procedure, minimal waste generation, and the ease of product isolation. researchgate.netresearchgate.net The use of a stoichiometric amount of calcium carbide and a sub-stoichiometric amount of base makes this an environmentally benign methodology. mdpi.com

Indirect and Analogous Synthetic Pathways for Vinyl Ethers

Indirect methods provide alternative routes to target vinyl ethers, often through the modification of a pre-existing vinyl ether. These pathways are particularly useful for creating a diverse library of functionalized vinyl ethers from a common starting material.

Transetherification of Ethyl Vinyl Ether with Alcohols and Related Thioalcohols

Transetherification, or vinyl exchange, is a powerful technique for the synthesis of various functionalized vinyl ethers from a readily available precursor like ethyl vinyl ether (EVE). academie-sciences.fracademie-sciences.fr This equilibrium-driven reaction involves the exchange of the ethoxy group of EVE with another alcohol or, analogously, a thioalcohol. academie-sciences.frnjchm.com To drive the reaction toward the desired product, a large excess of the starting vinyl ether is typically used. academie-sciences.fracademie-sciences.fr

The transetherification reaction can be efficiently catalyzed by transition metal complexes, with palladium-based catalysts being particularly prominent. academie-sciences.fracademie-sciences.frnjchm.com Air-stable palladium catalysts, often generated in situ, have been shown to effectively catalyze the reaction between EVE and various alcohols, leading to good conversion rates (50-82%) and yields (up to 75%). academie-sciences.fracademie-sciences.fr The catalyst is typically formed by reacting a palladium precursor, such as palladium(II) acetate (B1210297), with a suitable ligand. academie-sciences.fracademie-sciences.fr This method has been successfully applied to a broad range of alcohols, including primary, secondary, and tertiary alcohols, to produce the corresponding vinyl ethers. researchgate.net

The general mechanism for palladium-catalyzed transvinylation involves the displacement of ligands on the palladium center by the vinyl ether and the alcohol, followed by the addition of the alcohol across the double bond in an oxypalladation step. researchgate.net

The efficiency and outcome of the palladium-catalyzed transetherification are highly dependent on several reaction parameters. academie-sciences.fr Detailed studies have been conducted to optimize these conditions to maximize yield and conversion. academie-sciences.fracademie-sciences.fr

Molar Ratio : A large excess of the initial vinyl ether (e.g., EVE) relative to the alcohol is crucial to shift the reaction equilibrium towards the product. academie-sciences.fracademie-sciences.fr

Solvent : The choice of solvent can influence the reaction. Dichloromethane is a commonly used solvent for this transformation. academie-sciences.fracademie-sciences.fr

Ligand : The nature of the ligand coordinated to the palladium center is critical. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline (B135089), have been found to be effective. academie-sciences.fracademie-sciences.fr

Metal Precursor : Palladium(II) acetate is a commonly used and effective metal precursor for generating the active catalyst in situ. academie-sciences.fracademie-sciences.fr

Systematic optimization of these parameters allows for the successful synthesis of a wide array of functionalized vinyl ethers under mild conditions, typically at room temperature over 24 hours. academie-sciences.fracademie-sciences.fr

Table 1: Optimization of Palladium-Catalyzed Transetherification of 2-(hydroxymethyl) furan (B31954) with Ethyl Vinyl Ether. academie-sciences.fracademie-sciences.frReaction Conditions: 24 hours at room temperature.

| Entry | EVE/Alcohol Molar Ratio | Ligand | Solvent | Alcohol Conversion (%) | VE Yield (%) |

|---|---|---|---|---|---|

| 1 | 12:1 | 1,10-phenanthroline | Dichloromethane | 69 | 59 |

| 2 | 6:1 | 1,10-phenanthroline | Dichloromethane | 55 | 45 |

| 3 | 12:1 | None | Dichloromethane | <5 | <5 |

| 4 | 12:1 | 1,10-phenanthroline | Tetrahydrofuran (B95107) | 40 | 33 |

Table 2: Synthesis of Various Functionalized Vinyl Ethers via Optimized Palladium-Catalyzed Transetherification. academie-sciences.fracademie-sciences.frReaction Conditions: EVE/Alcohol molar ratio 12:1, 1,10-phenanthroline ligand, Dichloromethane solvent, 24 hours at room temperature.

| Entry | Alcohol | Alcohol Conversion (%) | VE Yield (%) |

|---|---|---|---|

| 1 | 2-(hydroxymethyl) furan | 69 | 59 |

| 2 | 3,4,5-trimethoxybenzyl alcohol | 82 | 75 |

| 3 | Tetraethylene glycol | 75 | - |

Stereoselective Synthesis of Functionalized Vinyl Ethers

Stereoselective synthesis, which selectively produces one stereoisomer of a product, is crucial for creating functionalized vinyl ethers with specific properties.

One effective method involves the coupling reaction of allyl bromides with various alcohols, which act as nucleophiles. tandfonline.com This reaction is activated by triethylamine (B128534) and proceeds via a sequential SN2′ reaction and isomerization, yielding functionalized vinyl ethers with high stereoselectivity, typically favoring the E-isomer. tandfonline.com The process is notable for its use of simple starting materials and its ability to produce yields ranging from 45% to 92%. tandfonline.com

Another approach to achieving stereocontrol is through catalyst-controlled cationic polymerization of vinyl ethers. By designing chiral counterions, it is possible to influence the stereochemical environment of the chain-end during polymerization. nih.gov This method can override the polymer's inherent stereochemical preference, enabling the synthesis of highly isotactic poly(vinyl ethers). nih.govunc.edu Researchers have conducted detailed mechanistic studies, including Eyring analyses, to quantify the transition state energy differences that lead to this high degree of stereoselectivity. unc.edu

Radical cyclization reactions using vinylogous sulfonates as radical acceptors also offer a pathway to stereoselective synthesis of cyclic ethers, a related structural class. The E/Z geometry of the starting sulfonate and the reaction temperature have been shown to significantly affect the diastereoselectivity of the resulting cyclic products. acs.org

Preparation of Related Alkyl Vinyl Ethers (e.g., Ethyl Vinyl Ether) via Acetylene and Alcohols

The industrial production of simple alkyl vinyl ethers, such as ethyl vinyl ether, has historically relied on the reaction of acetylene with an alcohol in the presence of a base catalyst. wikipedia.orgchemicalbook.comchemicalbook.com This process, often referred to as vinylation or the Reppe process, is a cornerstone of vinyl ether chemistry.

The reaction involves the addition of an alcohol, like ethanol (B145695), to the triple bond of acetylene. wikipedia.orgchemicalbook.com The most common catalysts are alkali metal hydroxides or alkoxides. chemicalbook.com Several variations of this process have been developed in industrial settings:

High-Pressure Continuous Process: This method uses a homogeneous catalyst and offers fast reaction rates and high conversion. However, it requires robust, high-standard equipment and has high energy consumption. chemicalbook.com

Atmospheric Pressure Process with Homogeneous Catalyst: This approach improves safety and output but suffers from lower conversion rates. chemicalbook.com

Atmospheric Pressure Process with Heterogeneous Catalyst: In this variant, a mixture of acetylene and ethanol vapor is passed through a fixed-bed reactor containing a solid catalyst, such as potassium hydroxide (B78521) on a lime support, at temperatures around 180°C. chemicalbook.com This simplifies product separation compared to the high-pressure method. chemicalbook.com

A more recent, safer alternative to using acetylene gas directly involves calcium carbide as an acetylene source, which reacts with alcohols under superbasic conditions (KOH/DMSO) to produce vinyl ethers in good yields. rsc.org

| Vinylation Process | Catalyst Type | Pressure | Key Advantages | Key Disadvantages |

| Continuous Process | Homogeneous | High | Fast reaction, high conversion chemicalbook.com | High energy use, requires specialized equipment chemicalbook.com |

| Batch Process | Homogeneous | Atmospheric | Higher output, good safety chemicalbook.com | Low conversion chemicalbook.com |

| Fixed-Bed Process | Heterogeneous | Atmospheric | Simpler product separation chemicalbook.com | Low catalyst lifespan, high carrier requirement chemicalbook.com |

| In-situ Acetylene | Superbasic (KOH/DMSO) | Atmospheric | Safer alternative to acetylene gas rsc.org | N/A |

Sustainable Synthesis Routes (e.g., from Bio-based Diols)

Increasing environmental concerns have spurred the development of sustainable methods for synthesizing vinyl ethers, often leveraging bio-based starting materials. nih.gov Vinyl ethers are considered attractive alternatives to traditional monomers like acrylates due to their lower toxicity and allergenic potential. rsc.org

A prominent green strategy involves enzyme catalysis. For instance, the immobilized enzyme Candida antarctica lipase (B570770) B can effectively catalyze the one-pot synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and functional carboxylic acids. nih.govrsc.org This enzymatic approach is highly efficient, achieving over 90% conversion in under an hour across a wide temperature range (22–90 °C). nih.gov It circumvents the acid-lability of the vinyl ether group, which typically prevents direct reaction with carboxylic acids in conventional synthesis. rsc.org

The use of bio-derived alcohols is another key avenue. Vinyl ethers can be synthesized from alcohols produced via biomass fermentation, such as isobutanol and 1,4-butanediol. digitellinc.com Glycerol, a readily available byproduct of biodiesel production, can also be used as a starting material for vinyl ethers containing acetal-protected diols. acs.org These monomers can then be polymerized to create bio-based hydrophilic polymers. acs.org Additionally, diols derived from cellulosic biomass, such as those based on a furan skeleton from 5-hydroxymethylfurfural (B1680220) (HMF), are being explored for polymer synthesis. google.com

General Ether Synthesis Principles Applicable to Structural Components

The synthesis of a molecule like "Ether, 2-(ethylthio)ethyl vinyl" can be planned by applying fundamental ether synthesis reactions to its distinct structural parts: the vinyl ether group and the thioether-containing ethyl side chain.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves a nucleophilic substitution (SN2) mechanism, where an alkoxide ion attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide to form an ether. wikipedia.orgbyjus.com

General Mechanism: RO⁻ + R'—X → R—O—R' + X⁻ (Alkoxide) + (Alkyl Halide) → (Ether) + (Halide Ion)

For the synthesis of this compound, a plausible Williamson approach would involve the reaction of sodium 2-(ethylthio)ethoxide with a suitable vinylating agent like 2-chloroethyl vinyl ether. academie-sciences.frresearchgate.net This strategy focuses on forming the ether bond using a pre-formed alkoxide derived from the sulfur-containing alcohol. The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions instead. wikipedia.orgmasterorganicchemistry.com

The alkoxymercuration-demercuration reaction is a method for synthesizing ethers from alkenes and alcohols. libretexts.orglibretexts.org This two-step process reliably produces the Markovnikov product without the carbocation rearrangements that can plague acid-catalyzed additions. libretexts.orgmasterorganicchemistry.com

Reaction Pathway:

Alkoxymercuration: An alkene reacts with a mercury salt (e.g., Hg(OAc)₂) in an alcohol solvent. The alcohol attacks the intermediate mercurinium ion bridge at the more substituted carbon. libretexts.orgyoutube.com

Demercuration: The organomercury intermediate is then reduced, typically with sodium borohydride (B1222165) (NaBH₄), to replace the mercury with a hydrogen atom, yielding the ether. libretexts.org

While this method is excellent for preparing alkyl ethers, it is not a direct route to vinyl ethers. However, it could be employed to synthesize an alcohol precursor needed for a subsequent vinylation step. The reaction proceeds with anti-addition stereochemistry. libretexts.org

Acid-catalyzed reactions are another important class of methods for forming ethers. These can include the dehydration of primary alcohols to form simple symmetrical ethers at specific temperatures (around 110-130 °C), though elimination dominates at higher temperatures. libretexts.org

A more relevant and sophisticated method for preparing functionalized vinyl ethers is transetherification . academie-sciences.fr This reaction involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether (EVE), to a different alcohol. academie-sciences.frrsc.org The reaction is typically catalyzed by transition metal complexes, particularly those of palladium or iridium. academie-sciences.frorgsyn.org

Reaction Mechanisms and Chemical Transformations of Ether, 2 Ethylthio Ethyl Vinyl

Reactivity of the Vinyl Ether Moiety

The vinyl ether functional group is the primary site of reactivity in "Ether, 2-(ethylthio)ethyl vinyl." The oxygen atom's lone pairs of electrons delocalize into the double bond, making the β-carbon electron-rich and susceptible to electrophilic attack.

Acid-Catalyzed Reactions

Acid-catalyzed reactions are a cornerstone of vinyl ether chemistry. The initial step in these reactions is the protonation of the β-carbon of the vinyl group, which is the rate-determining step. researchgate.net This generates a highly stabilized carbocation intermediate, with the positive charge delocalized onto the adjacent oxygen atom. youtube.com

In the presence of an acid catalyst, "this compound" can react with alcohols to form mixed acetals. wikipedia.org This reaction is analogous to the use of other vinyl ethers, such as ethyl vinyl ether, for the protection of hydroxyl groups. njchm.comchemicalbook.com The reaction proceeds through the protonation of the vinyl ether, followed by nucleophilic attack of the alcohol on the resulting carbocation. The product is a mixed acetal (B89532) where the alcohol has added across the double bond.

Reaction Scheme: CH₂=CH-O-CH₂CH₂-S-CH₂CH₃ + R-OH --(H⁺)--> CH₃-CH(OR)-O-CH₂CH₂-S-CH₂CH₃

This reaction is valuable in organic synthesis for the temporary protection of alcohol functionalities.

At low temperatures, "this compound" can undergo the addition of hydrogen halides (HX, where X = Cl, Br, I). chemicalbook.com The reaction follows a similar mechanism to other acid-catalyzed additions, with the proton from the hydrogen halide adding to the β-carbon of the vinyl group. The resulting carbocation is then attacked by the halide ion to yield an α-haloether derivative.

Reaction Scheme: CH₂=CH-O-CH₂CH₂-S-CH₂CH₃ + HX --> CH₃-CH(X)-O-CH₂CH₂-S-CH₂CH₃

The conditions for this reaction, particularly the temperature, are crucial to prevent polymerization and other side reactions.

The acid-catalyzed hydrolysis of vinyl ethers, including "this compound," results in the formation of an aldehyde and an alcohol. chemicalbook.comrsc.org The mechanism involves the rate-determining protonation of the β-carbon of the vinyl ether by a hydronium ion or other acidic species. researchgate.netrsc.org This is followed by the rapid addition of water to the carbocation intermediate to form a hemiacetal. The hemiacetal is unstable and quickly decomposes to yield acetaldehyde (B116499) and 2-(ethylthio)ethanol. researchgate.net

Reaction Scheme: CH₂=CH-O-CH₂CH₂-S-CH₂CH₃ + H₂O --(H⁺)--> [CH₃-CH(OH)-O-CH₂CH₂-S-CH₂CH₃] --> CH₃CHO + HO-CH₂CH₂-S-CH₂CH₃

Kinetic studies on similar vinyl ethers have confirmed that the reaction is first-order in both the vinyl ether and the acid catalyst. rsc.org

Cycloaddition Reactions (e.g., Inverse Demand [4+2] Cycloadditions)

Vinyl ethers, being electron-rich alkenes, are excellent dienophiles in inverse-electron-demand Diels-Alder reactions. wikipedia.orgthegoodscentscompany.com In these [4+2] cycloaddition reactions, the vinyl ether reacts with an electron-deficient diene. "this compound" can participate in such reactions, leading to the formation of six-membered heterocyclic rings. researchgate.net The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of both the vinyl ether and the diene.

| Reactant Type | Reaction with "this compound" | Product Type |

| Electron-deficient dienes | Inverse-demand [4+2] cycloaddition | Substituted dihydropyrans or related heterocycles |

| Acetylenes | [2+2] cycloaddition | Substituted cyclobutenes researchgate.net |

Deprotonation Reactions (e.g., with Butyl Lithium)

The presence of acidic protons in proximity to the ether and thioether functionalities makes 2-(ethylthio)ethyl vinyl ether a candidate for deprotonation reactions using strong bases like n-butyllithium (n-BuLi). While specific kinetic studies on 2-(ethylthio)ethyl vinyl ether are not extensively detailed in the literature, the mechanism can be inferred from studies on analogous ethers and organolithium reagents. chemicalbook.comnih.gov

Organolithium compounds such as n-BuLi exist as aggregates (dimers, tetramers, etc.) in solution, and the reactivity of these aggregates can vary significantly. chemicalbook.comnih.gov Kinetic studies on the deprotonation of benzyl (B1604629) methyl ether by n-BuLi have shown that the dimer is the primary reactive species, being significantly more reactive than the tetramer. chemicalbook.com The reaction mechanism is believed to involve a pre-complexation step, where the oxygen atom of the ether coordinates to the lithium cation of the n-BuLi dimer. chemicalbook.comnih.gov This coordination forms a more reactive mixed dimer, facilitating the subsequent proton abstraction (α-lithiation). chemicalbook.com

For 2-(ethylthio)ethyl vinyl ether, both the ether oxygen and the thioether sulfur can act as Lewis basic sites, coordinating with the lithium ion. This interaction increases the effective concentration of the organolithium reagent near the target protons, potentially influencing the rate and regioselectivity of the deprotonation. The relative rates of reaction of alkyllithium reagents with different ethers generally follow the order: dimethoxyethane (DME) > tetrahydrofuran (B95107) (THF) > diethyl ether. uniurb.it

| Factor | Influence on Deprotonation with n-BuLi | Supporting Evidence |

| n-BuLi Aggregation | Exists as an equilibrium of dimers and tetramers in solution; the dimer is the more reactive species. chemicalbook.com | Kinetic studies show reaction rates are dependent on the concentration of the dimer, not the total n-BuLi concentration. chemicalbook.comnih.gov |

| Solvent Effects | The polarity of the solvent can influence the aggregation state and reactivity of n-BuLi. chemicalbook.com | Additives like tetramethylethylenediamine (TMEDA) can break up aggregates and enhance reactivity. uniurb.it |

| Heteroatom Coordination | The ether oxygen and thioether sulfur can coordinate to the lithium ion, forming a reactive mixed dimer and facilitating proton abstraction. chemicalbook.com | Substrates with donor heteroatoms exhibit a pre-complexation step prior to deprotonation. chemicalbook.comnih.gov |

Reactivity and Role of the Thioether Linkage

The thioether (or sulfide) linkage is a critical determinant of the chemical personality of 2-(ethylthio)ethyl vinyl ether. The sulfur atom's properties—its size, polarizability, and the availability of d-orbitals—distinguish its reactivity sharply from its oxygen counterpart in the ether linkage.

Nucleophilicity of the Sulfur Moiety in Reactions

The sulfur atom in the thioether group is significantly more nucleophilic than the oxygen atom in an ether linkage. msu.edulibretexts.org This enhanced nucleophilicity is attributed to sulfur's larger atomic radius and greater polarizability, which makes its valence electrons more loosely held and more available for donation to an electrophile. libretexts.org While ethers are about a hundred times more basic than equivalent thioethers, the nucleophilicity of sulfur is substantially greater. msu.edulibretexts.org

This property allows the sulfur in 2-(ethylthio)ethyl vinyl ether to readily participate in nucleophilic substitution (SN2) reactions. For example, thioethers react easily with alkyl halides to form ternary sulfonium (B1226848) salts, a reaction not typically observed with ethers under normal conditions. libretexts.orglibretexts.org

| Atom | Basicity | Nucleophilicity | Reason for Nucleophilicity Difference |

| Oxygen (in Ethers) | Higher | Lower | Electrons are held more tightly in 2p orbitals. |

| Sulfur (in Thioethers) | Lower | Higher | Electrons are more loosely held and polarizable in 3p orbitals. libretexts.org |

Formation of Sulfonium Species

As a direct consequence of the sulfur atom's high nucleophilicity, 2-(ethylthio)ethyl vinyl ether can react with electrophiles, such as alkyl halides, to form stable ternary sulfonium salts. libretexts.orglibretexts.org In this SN2 reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and resulting in a positively charged sulfur center.

Reaction: R-S-R' + R''-X → [R-S(R'')(R')]+ X⁻

This transformation is significant as it converts the neutral thioether into a charged sulfonium ion, which can then act as an effective leaving group or participate in other reactions, such as the formation of sulfur ylides. acs.org In biological systems, a similar reaction forms S-adenosylmethionine (SAM), a key methylating agent, highlighting the fundamental reactivity of thioether groups. libretexts.org

Oxidation of the Thioether to Sulfone or Sulfoxide (B87167)

The sulfur atom in the thioether linkage of 2-(ethylthio)ethyl vinyl ether is susceptible to oxidation, a reaction that can be controlled to yield either the corresponding sulfoxide or sulfone. acsgcipr.orgmasterorganicchemistry.com This contrasts with ethers, where the oxygen atom is not readily oxidized. The ability of sulfur to exist in multiple oxidation states (from -2 to +6) is key to this reactivity. msu.edulibretexts.org

Mild oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxyacid (e.g., m-CPBA), converts the thioether to a sulfoxide. masterorganicchemistry.comorganic-chemistry.org The use of stronger oxidizing conditions or an excess of the oxidant (typically two or more equivalents) will further oxidize the sulfoxide to the corresponding sulfone. acsgcipr.orgresearchgate.net

Thioether → Sulfoxide: R-S-R' + [O] → R-S(=O)-R'

Sulfoxide → Sulfone: R-S(=O)-R' + [O] → R-S(=O)₂-R'

Various catalytic systems have been developed to achieve selective oxidation. For instance, certain titanosilicate zeolite catalysts can selectively produce sulfones from sulfides using hydrogen peroxide. researchgate.net Conversely, other catalysts or careful control of stoichiometry can favor the formation of the sulfoxide and prevent over-oxidation. acsgcipr.orgorganic-chemistry.org

| Product | Oxidizing Conditions | Example Reagents |

| Sulfoxide | Mild; ~1 equivalent of oxidant | H₂O₂, m-CPBA, Sodium periodate |

| Sulfone | Strong; ≥2 equivalents of oxidant | Excess H₂O₂, KMnO₄, Trifluoroacetic acid |

Cleavage of the Thioether Linkage

The carbon-sulfur (C–S) bond in the thioether linkage can be cleaved under various reaction conditions. acs.orgresearchgate.net This cleavage is a significant transformation, as it allows for the modification and functionalization of the carbon skeleton. Both C(sp³)–S and C(sp²)–S bonds can be targeted, though recent methods have shown regioselective cleavage of C(sp³)–S bonds. rsc.org

Metal-free methods have been developed using halogenated reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reagents are believed to react with the thioether to form a transient halosulfonium salt intermediate. acs.org This intermediate can then undergo further reactions leading to the cleavage of the C–S bond. For example, NBS can mediate the selective cleavage of certain C(sp³)–S bonds at room temperature. acs.orgorganic-chemistry.org Electrochemical oxidation also represents a modern, mild approach to regioselectively cleave C(sp³)–S bonds, generating cationic carbon and sulfur fragments that can be trapped by nucleophiles. rsc.org

Interplay between Ether and Thioether Functionalities

The nucleophilicity of the thioether sulfur is markedly greater than that of the ether oxygen. msu.edulibretexts.org This means that in competitive reactions with electrophiles, the sulfur atom is the more likely site of initial attack, leading to the formation of sulfonium species rather than analogous oxonium ions. libretexts.org

During deprotonation with organolithium reagents, both the ether oxygen and the thioether sulfur can act as coordinating sites for the lithium ion. chemicalbook.com The formation of such a chelated intermediate can influence the stability of the resulting carbanion and direct the regiochemical outcome of the reaction. The coordination of the Lewis acidic lithium to the Lewis basic heteroatoms is a crucial pre-equilibrium step that enhances the rate of deprotonation. nih.gov

Furthermore, the presence of the thioether can influence reactions that might otherwise target the vinyl ether. For instance, in radical reactions, while vinyl ethers can act as ethylene (B1197577) surrogates, the presence of a C-S bond introduces another potential site for radical-mediated cleavage. nih.gov The relative stability and reactivity of the functional groups dictate the ultimate reaction pathway, making 2-(ethylthio)ethyl vinyl ether a substrate with rich and nuanced chemical behavior.

Intramolecular Interactions and Side Reactions

The structure of this compound, which contains a vinyl ether group, an ether linkage, and a thioether (sulfide) moiety, allows for potential intramolecular interactions and various side reactions.

Intramolecular Interactions:

The presence of both an oxygen atom in the ether linkage and a sulfur atom in the thioether group can lead to through-space or through-bond interactions with the vinyl group. Studies on isostructural aryl (heteroaryl) vinyl sulfides and their ether analogs have shown that intramolecular interactions, such as those between the α-hydrogen of the vinyl group and a nearby heteroatom, can occur. cdnsciencepub.com In 2-vinyloxypyridine and 2-vinylthiopyridine, this interaction is characterized as a form of hydrogen bonding. cdnsciencepub.com While this compound lacks an aromatic ring, the proximity of the sulfur and oxygen atoms to the vinyl group could influence the electron density and conformation of the molecule. The electronegativity of oxygen is greater than that of sulfur, which could lead to different electronic environments around the ether and thioether linkages. cdnsciencepub.com

Side Reactions:

The reactive sites in this compound are the vinyl group, the ether linkage, and the thioether group.

Reactions of the Vinyl Group: The electron-rich double bond of the vinyl ether is susceptible to several reactions.

Hydrolysis: In the presence of acid, vinyl ethers readily hydrolyze. rsc.orgchemicalbook.com This reaction is catalyzed by acid and proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a hemiacetal intermediate that quickly decomposes. rsc.orgresearchgate.net For this compound, acidic hydrolysis would be expected to yield acetaldehyde and 2-(ethylthio)ethanol.

Polymerization: Vinyl ethers are known to undergo polymerization, often initiated by Lewis acids. chemicalbook.comwikipedia.org This can be a significant side reaction, especially under acidic conditions or in the presence of heat or light. chemicalbook.com

Cycloaddition Reactions: Vinyl ethers can participate in cycloaddition reactions, such as inverse-demand [4+2] cycloadditions. wikipedia.org

Thiol-Ene Reaction: Vinyl ethers can react with thiols in the presence of a base catalyst. researchgate.net

Reactions of the Thioether Group:

Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones. youtube.com This represents a potential side reaction if oxidizing agents are present.

Alkylation: The sulfur atom of a thioether is nucleophilic and can react with alkyl halides to form sulfonium salts. youtube.comlibretexts.org

Reactions of the Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions, as detailed in section 3.4.

Influence on Reaction Pathways and Selectivity

The presence of the 2-(ethylthio)ethyl group is expected to influence the reactivity and selectivity of reactions involving the vinyl ether moiety primarily through electronic and steric effects. rsc.orgmdpi.comresearchgate.netdntb.gov.uayoutube.com

Electronic Effects:

Steric Effects:

The 2-(ethylthio)ethyl group is bulkier than a simple ethyl or methyl group. This steric hindrance can affect the approach of reagents to the vinyl group or the ether oxygen. In reactions like the Heck reaction of electron-rich olefins, the regioselectivity can be significantly influenced by the steric bulk of the substituents. researchgate.net

General Ether Cleavage Mechanisms (Applicable to the Ether Linkage)

Ethers are known for their relative unreactivity, which makes them good solvents for many organic reactions. wikipedia.orgpressbooks.pubbritannica.com However, the carbon-oxygen bond of an ether can be cleaved under strong acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pub The cleavage of ethers is a nucleophilic substitution reaction that can proceed through S({N})1, S({N})2, or E1 pathways, depending on the structure of the ether. wikipedia.orgpressbooks.pub

Acidic Cleavage via S({N})1, S({N})2, and E1 Pathways

The first step in any acid-catalyzed ether cleavage is the protonation of the ether oxygen by a strong acid. This converts the alkoxy group (a poor leaving group) into an alkyloxonium ion, which has a much better leaving group (a neutral alcohol molecule).

S(_{N})2 Pathway: This mechanism is favored for ethers with primary and methyl alkyl groups. After protonation of the ether oxygen, a nucleophile (such as a halide ion) attacks the less sterically hindered carbon atom, displacing the alcohol. pressbooks.pub For an unsymmetrical ether with a primary and a secondary alkyl group, the nucleophile will preferentially attack the primary carbon. pressbooks.pub

S(_{N})1 Pathway: This pathway is dominant for ethers with tertiary, benzylic, or allylic groups. These groups can form stable carbocation intermediates upon departure of the alcohol leaving group. The carbocation then reacts with the nucleophile. pressbooks.pub

E1 Pathway: In some cases, particularly with tertiary ethers and when using a strong acid with a non-nucleophilic conjugate base (like trifluoroacetic acid), an E1 elimination can occur. pressbooks.pub The tertiary carbocation intermediate can lose a proton from an adjacent carbon to form an alkene.

Table 1: Summary of Acidic Ether Cleavage Mechanisms

| Alkyl Group Type | Dominant Mechanism | Products |

| Primary, Methyl | S({N})2 | Alkyl halide and alcohol |

| Secondary | S({N})2 or S({N})1 | Mixture of products |

| Tertiary, Benzylic, Allylic | S(_{N})1 | Tertiary/benzylic/allylic halide and alcohol |

| Tertiary (with non-nucleophilic acid) | E1 | Alkene and alcohol |

Data compiled from multiple sources. wikipedia.orgpressbooks.pub

Influence of Substituent Sterics and Electronic Effects on Cleavage

The outcome of an acid-catalyzed ether cleavage is highly dependent on the steric and electronic nature of the substituents attached to the ether oxygen.

Steric Effects:

Steric hindrance plays a crucial role in determining the pathway for ethers that react via the S(_{N})2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. For example, in the cleavage of ethyl isopropyl ether, the attack occurs at the ethyl group (primary) rather than the isopropyl group (secondary). pressbooks.pub In the case of this compound, the "2-(ethylthio)ethyl" group is a primary alkyl group attached to the ether oxygen. Cleavage would likely involve nucleophilic attack at this carbon or the vinyl carbon, depending on the conditions. Cleavage at a vinyl carbon is generally difficult.

Electronic Effects:

Electronic effects are paramount in determining the stability of potential carbocation intermediates, thus dictating whether an S({N})1 or S({N})2 pathway is favored. Substituents that can stabilize a positive charge through resonance or inductive effects will promote an S(_{N})1 mechanism. Tertiary, allylic, and benzylic groups are classic examples of this. The presence of the thioether group in the "2-(ethylthio)ethyl" substituent of the target molecule could potentially influence the stability of any carbocation formed at the adjacent carbon through participation of the sulfur lone pair, although this is less common than for oxygen.

Advanced Polymerization Studies of Ether, 2 Ethylthio Ethyl Vinyl and Its Analogues

Cationic Polymerization of Sulfide-Containing Vinyl Ethers

The introduction of a sulfur atom into the side chain of vinyl ethers significantly influences their cationic polymerization behavior. The inherent nucleophilicity of the sulfide (B99878) group can interact with the propagating carbocationic chain end, leading to both challenges and opportunities for achieving controlled/living polymerization. This section delves into the advanced polymerization studies of 2-(ethylthio)ethyl vinyl ether (ESEVE) and its analogues, focusing on the intricate interplay between initiator systems, monomer structure, and polymerization outcomes.

The living cationic polymerization of 2-(ethylthio)ethyl vinyl ether (ESEVE), a sulfide-containing vinyl ether, has been a subject of detailed investigation. The goal is to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. However, the presence of the nucleophilic sulfur atom in the pendant group presents unique challenges not typically encountered with common alkyl vinyl ethers. researchgate.net

The choice of the initiating system is paramount in controlling the cationic polymerization of ESEVE. Several systems, combining a cationogen with a Lewis acid co-initiator, have been explored. researchgate.net Common systems include hydrogen chloride (HCl) paired with zinc chloride (ZnCl₂) and 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) paired with ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅). researchgate.net

For instance, the HCl/ZnCl₂ system, a classic initiator for vinyl ether polymerization, has been applied to ESEVE. researchgate.netgoogle.com Similarly, the combination of IBEA with the stronger Lewis acid Et₁.₅AlCl₁.₅ has been examined. researchgate.net To further modulate the reactivity and achieve better control, ternary systems incorporating a second, weaker Lewis acid like tin tetrachloride (SnCl₄) have also been investigated, such as IBEA/Et₁.₅AlCl₁.₅/SnCl₄. researchgate.netresearchgate.net The rationale behind using SnCl₄ is its demonstrated ability to promote living polymerization for various vinyl ethers, sometimes even without external stabilizing additives, by forming stable dormant species. spsj.or.jpresearchgate.net

The effectiveness of these systems varies, often depending on the specific reaction conditions. The table below summarizes the general characteristics of these initiator systems in the context of vinyl ether polymerization.

| Initiator System | Cationogen | Co-initiator(s) | Typical Characteristics |

| System 1 | HCl | ZnCl₂ | A classic, moderately active system. Control can be challenging. researchgate.netgoogle.com |

| System 2 | IBEA | Et₁.₅AlCl₁.₅ | Highly active system due to the strong Lewis acidity of Et₁.₅AlCl₁.₅; can lead to uncontrolled polymerization and side reactions. researchgate.netresearchgate.net |

| System 3 | IBEA | Et₁.₅AlCl₁.₅ / SnCl₄ | A mixed Lewis acid system designed to control reactivity. SnCl₄ can stabilize the carbocation, potentially leading to a living process. researchgate.netresearchgate.net |

The sulfur atom in the ethylthioethyl pendant group of ESEVE plays a critical dual role. Sulfur compounds are known to be significantly more nucleophilic than their oxygen analogues. msu.edu This high nucleophilicity allows the pendant sulfide group to attack the highly electrophilic carbocation at the propagating chain end.

This interaction can lead to a significant side reaction: intramolecular cyclization. The attack of the sulfur atom on the carbocation forms a stable five-membered cyclic sulfonium (B1226848) ion. This event effectively terminates the propagating chain, preventing further monomer addition along the main backbone. The result is the formation of cyclic structures instead of the desired linear high-molecular-weight polymer. This side reaction is a major obstacle to achieving a controlled, living polymerization of ESEVE, often leading to low polymer yields and poorly defined products. researchgate.net

To achieve a controlled polymerization of ESEVE, the detrimental cyclization side reaction must be suppressed. Two primary strategies have been developed: modification of the monomer structure and careful selection of the Lewis acid co-initiator.

Arylsulfide Analogues: One effective approach is to reduce the nucleophilicity of the sulfur atom. This can be accomplished by replacing the alkyl sulfide group with an arylsulfide group. The polymerization of analogues such as 2-(phenylthio)ethyl vinyl ether (PSEVE) has been studied. researchgate.net In an arylsulfide, the lone pair of electrons on the sulfur atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack on the propagating carbocation. This decreased nucleophilicity significantly suppresses the intramolecular cyclization reaction, favoring the desired linear chain propagation and enabling the synthesis of well-defined polymers.

Lewis Acid Selection: The nature of the Lewis acid co-initiator profoundly impacts the reactivity of the growing carbocation. Strong Lewis acids like Et₁.₅AlCl₁.₅ create a highly reactive, "hot" carbocation, which is more susceptible to side reactions, including cyclization. researchgate.net In contrast, weaker Lewis acids like ZnCl₂ or certain combinations like those involving SnCl₄ can generate a more stable, "colder" and less reactive carbocationic species. researchgate.netspsj.or.jp This lower reactivity provides the propagating chain end with greater stability, reducing the rate of the cyclization side reaction relative to the rate of propagation and thus allowing for a more controlled, living polymerization process. spsj.or.jp

While the high nucleophilicity of the sulfide group can be problematic, it can also be harnessed to stabilize the propagating carbocation. In a living polymerization, the active chain end must be stabilized against irreversible termination and chain transfer. The interaction between the pendant sulfide group and the carbocation can form a reversible sulfonium ion. msu.edu

This reversible interaction can be considered a form of intramolecular stabilization, where the active carbocation is temporarily capped by the internal sulfur atom. This dynamic equilibrium between the open-chain carbocation and the cyclic sulfonium ion can protect the active center from reacting with impurities or undergoing other termination pathways. This stabilization is a key requirement for living polymerization, allowing the polymer chains to grow uniformly when monomer is present. The stability of carbocations is a known factor in these reactions, with more substituted carbocations generally being more stable, which influences the propensity for rearrangement and stabilization. ru.nlrsc.org

The steric environment around the sulfur atom can influence both the polymerization kinetics and the extent of side reactions. By increasing the steric bulk of the alkyl group attached to the sulfur (for example, replacing the ethyl group in ESEVE with a more sterically demanding group like a tert-butyl group), the rate of the intramolecular cyclization can be reduced.

The bulky substituent would sterically hinder the approach of the sulfur atom to the carbocationic center, making the formation of the five-membered cyclic sulfonium ion less favorable. This steric inhibition of the primary side reaction would be expected to promote linear chain growth and improve the living characteristics of the polymerization. While this specific strategy for ESEVE analogues is a logical extension of established principles, detailed studies on the direct effect of sulfide bulkiness in this exact monomer are part of ongoing research. The general principle of using bulky groups to enhance polymer properties and control polymerization is well-established, as seen in the polymerization of monomers like 2-adamantyl vinyl ether, which has a very bulky side group. researchgate.net

Living Cationic Polymerization of ESEVE (2-(ethylthio)ethyl vinyl ether)

Polymerization in Aqueous Media

Traditionally, cationic polymerization of vinyl monomers has been conducted under stringent anhydrous conditions using chlorinated solvents, which pose environmental concerns. mdpi.com The development of cationic polymerization in aqueous media represents a significant step towards "green" chemistry. However, this is challenging due to the high reactivity of the cationic propagating species with water.

Despite these challenges, aqueous cationic polymerizations of several vinyl ethers, such as isobutyl vinyl ether (IBVE), 2-chloroethyl vinyl ether (CEVE), and n-butyl vinyl ether (n-BVE), have been successfully performed in an air atmosphere. mdpi.com One such system employs a CumOH/B(C6F5)3/Et2O initiating system. mdpi.com This method can be carried out as a suspension or emulsion polymerization. mdpi.com Interestingly, unlike traditional cationic polymerization, the polymerization rate in these aqueous systems decreases as the temperature is lowered. mdpi.com The polymerization is believed to occur at the monomer/water interface. mdpi.com While only a few co-initiators like BF3OEt2 and certain heteropoly acids have been reported for the aqueous cationic polymerization of IBVE, the development of new systems is an active area of research. mdpi.com

The presence of heteroatoms, such as in di(ethylene glycol) vinyl ether, can impart water solubility to the monomer, facilitating its polymerization in aqueous systems. mdpi.com Although specific studies on the aqueous polymerization of "Ether, 2-(ethylthio)ethyl vinyl" are not widely documented, the principles established for other functional vinyl ethers provide a foundation for future research in this area. The development of moisture-tolerant systems, such as those used in cationic RAFT polymerization, further underscores the expanding scope of vinyl ether polymerization under aqueous or protic conditions. rsc.orgrsc.org

Controlled Cationic Polymerization Methodologies

Gaining control over the cationic polymerization of vinyl ethers is crucial for producing polymers with well-defined molecular weights, narrow molecular weight distributions (dispersity, Đ), and specific tacticities. nih.gov The high reactivity of the propagating cationic species often leads to uncontrolled chain transfer reactions, complicating the polymer structure. rsc.org

Trifluoromethyl sulfonates (triflates) have emerged as effective catalysts for the cationic polymerization of vinyl ethers. nih.gov These commercially available compounds can initiate polymerization under ambient conditions. nih.gov The choice of solvent and the addition of ligands have a profound impact on the polymerization process, influencing molecular weight, dispersity, and tacticity. nih.gov

For the polymerization of ethyl vinyl ether (EVE), various triflate salts have been shown to be active. nih.gov By lowering the polymerization temperature, for instance to -78 °C, chain transfer reactions can be suppressed, leading to polymers with molecular weights that are close to the theoretical values. nih.gov

The introduction of ligands, particularly bidentate ligands, can significantly influence the outcome of the polymerization. While N^N and N^O type ligands were found to be ineffective in affording polymers under certain conditions, O^O type ligands promoted homogeneous reactions and resulted in polymers with relatively narrow molecular weight distributions. rsc.org Specifically, the use of 1,1′-bi-2-naphthol (BINOL)-derived ligands has been shown to improve the isotacticity of poly(ethyl vinyl ether). rsc.org An increase in isotacticity can transform the polymer from a viscous liquid to a solid material with semi-crystalline properties. rsc.org For example, with a (CF3SO3)2Fe/L13 (a BINOL-derived ligand) system, the isotacticity of poly(ethyl vinyl ether) reached 81% m, and the resulting polymer exhibited melting temperatures. rsc.org

Table 1: Cationic Polymerization of Ethyl Vinyl Ether (EVE) Catalyzed by Trifluoromethyl Sulfonate/Ligand in Toluene (B28343) at -78 °C

| Entry | Trifluoromethyl Sulfonate | Ligand | Conv. (%) | Mn,theo (kDa) | Mn,GPC (kDa) | Đ (Mw/Mn) | m% |

| 1 | (CF3SO3)2Fe | L1 | 99 | 17.8 | 18.1 | 1.25 | 62 |

| 2 | (CF3SO3)2Fe | L2 | 99 | 17.8 | 17.9 | 1.33 | 60 |

| 3 | (CF3SO3)2Fe | L3 | 99 | 17.8 | 18.3 | 1.30 | 58 |

| 4 | (CF3SO3)2Fe | L13 | 99 | 17.8 | 19.2 | 1.45 | 81 |

Data sourced from a study by Chen et al. rsc.org Polymerization conditions: trifluoromethyl sulfonate (5 μmol), ligand (>5 μmol), toluene (25 mL), monomer (2.5 mmol), 8 h, −78 °C. Conversion and tacticity determined by NMR spectroscopy. Molecular weights and dispersity determined by GPC.

Photocatalysis offers a powerful tool for exerting external control over cationic polymerization. nih.gov By using visible light, the polymerization can be switched on and off, allowing for temporal regulation of polymer chain growth. nih.gov This method typically involves a photocatalyst and a chain-transfer agent (CTA) and proceeds under mild conditions. nih.gov

In photocontrolled cationic polymerization, CTAs are essential for achieving narrow dispersities and controlled chain growth. nih.gov The process operates via a reversible addition-fragmentation type degenerative chain transfer mechanism. nih.gov A variety of CTAs have been investigated, including dithiocarbamates and trithiocarbonates. nih.govacs.org The electronic properties of the CTA can be tuned to impact the rate of each step in the polymerization mechanism. nih.gov The purity of the CTA is also critical, especially for the polymerization of less reactive monomers. nih.gov

The activation process in these photocatalytic systems is complex. The currently accepted mechanism involves the following key steps: nih.gov

Single-Electron Transfer (SET): The process is initiated by a single-electron transfer from the CTA to the excited photocatalyst. This one-electron oxidation of the CTA generates a radical cation species. nih.gov

Mesolytic Cleavage: The resulting radical cation undergoes mesolytic cleavage. This cleavage leads to the formation of a reactive cation, which initiates the polymerization of the vinyl ether monomer, and a stable radical (e.g., a dithiocarbamate (B8719985) radical). nih.gov

Degenerative Chain Transfer: The generated cation then participates in a reversible addition-fragmentation chain transfer (RAFT)-type equilibrium, which is key to the controlled nature of the polymerization. nih.gov

Deactivation occurs when the reduced photocatalyst is oxidized by the dithiocarbamate radical, which concurrently produces a dithiocarbamate anion that caps (B75204) the growing polymer chain. nih.gov Fine-tuning the electronic and redox properties of the photocatalyst is crucial to ensure a photocontrolled system rather than just a photoinitiated one. nih.gov

Photocatalytic Control of Cationic Polymerization

Cationic Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Cationic RAFT polymerization has emerged as a robust and versatile method for the controlled polymerization of vinyl ethers. nih.gov It allows for the synthesis of polymers with predictable molecular weights and narrow dispersities. rsc.org A key advantage of cationic RAFT is its tolerance to a wider range of conditions compared to traditional living cationic polymerization, with some systems operating at room temperature and even in the presence of moisture. rsc.orgrsc.org

Unlike radical RAFT, cationic RAFT is not limited to thiocarbonylthio-based CTAs. A variety of CTAs can be employed, including thioethers, carbamates, and phosphates. nih.gov The molecular weight of the resulting polymer can be controlled by adjusting the feed ratio of the monomer to the CTA. nih.gov

One notable development is a moisture-tolerant cationic RAFT system that uses a strong organic acid, pentacarbomethoxycyclopentadiene (PCCP), as a catalyst in combination with a hydrogen bond donor. rsc.org This system can be performed neat and open to the air, simplifying the experimental setup significantly. rsc.org Despite the presence of potential terminating agents like water, the polymerization exhibits living characteristics, with a linear increase in molecular weight with conversion and the ability to perform chain extensions. rsc.org This method has been successfully applied to a range of vinyl ethers, including ethyl vinyl ether (EVE) and 2-chloroethyl vinyl ether (CEVE). rsc.org

The combination of trifluoromethyl sulfonates with RAFT agents has also been explored. For instance, (CF3SO3)2Fe can catalyze the RAFT polymerization of EVE, yielding polymers with low dispersity (Đ ≈ 1.1). nih.govnih.gov

Table 2: Moisture-Tolerant Cationic RAFT Polymerization of Various Vinyl Ethers

| Entry | Monomer | Time (h) | Conv. (%) | Mn,theo (kDa) | Mn,GPC (kDa) | Đ (Mw/Mn) |

| 1 | IBVE | 0.5 | 98 | 10.1 | 10.3 | 1.12 |

| 2 | EVE | 1.5 | 99 | 7.4 | 7.1 | 1.15 |

| 3 | CEVE | 1.5 | 99 | 10.8 | 10.4 | 1.15 |

| 4 | DHF | 0.5 | 99 | 7.2 | 7.5 | 1.15 |

| 5 | TBVE | 1 | 99 | 10.2 | 10.1 | 1.11 |

| 6 | CyVE | 1 | 99 | 12.8 | 12.5 | 1.11 |

Data sourced from a study by Shankel et al. rsc.org Polymerizations were stirred under ambient atmosphere at room temperature unless otherwise noted. Conversion determined by 1H-NMR. Molecular weights and dispersity determined by GPC.

Radical Polymerization and Copolymerization

While vinyl ethers are typically polymerized cationically due to their electron-rich nature, radical polymerization presents an alternative route, though it comes with specific challenges. fujifilm.comresearchgate.net The direct radical homopolymerization of vinyl ethers is generally difficult because the resulting propagating radicals are highly reactive and unstable, tending to undergo chain transfer reactions rather than propagation. researchgate.netcmu.edu However, recent research has shown that radical polymerization can be achieved under specific conditions, for instance by using hydroxy-functional vinyl ethers or by activating the monomers through complexation. researchgate.netrsc.orgnih.gov

Free radical polymerization is a chain reaction involving several key steps: fujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, commonly an azo compound or a peroxide, through thermal decomposition. fujifilm.com These highly reactive radicals then attack a monomer unit, creating an active monomeric radical. fujifilm.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical site at the new chain end. This step repeats, leading to the rapid formation of a long polymer chain. fujifilm.com

Chain Transfer: This is a reaction where the activity of the growing polymer radical is transferred to another species, such as a monomer, solvent, or another polymer chain. libretexts.org This terminates the growth of one chain while initiating the growth of another. For vinyl esters and ethers, chain transfer to the monomer is a significant side reaction due to the high reactivity of the propagating radical. cmu.edumdpi.com

Termination: The growth of a polymer chain is stopped when two propagating radicals react with each other. This can occur through two primary mechanisms: combination (where the two chains join to form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one radical to the other, resulting in two terminated chains, one with a saturated end and one with an unsaturated end). libretexts.org

Reversible Deactivation Radical Polymerization (RDRP) encompasses a group of techniques that provide enhanced control over radical polymerization, exhibiting characteristics of a living polymerization. wikipedia.org The core principle of RDRP is the establishment of a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. youtube.com This equilibrium minimizes the concentration of active radicals at any given time, significantly reducing the probability of irreversible termination reactions. youtube.com This control allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. wikipedia.orgyoutube.com While initially challenging for vinyl ethers, RDRP methods are being adapted for these monomers. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a versatile RDRP method that uses a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst. wikipedia.org The mechanism involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end. wikipedia.org The transition metal complex, in its lower oxidation state, activates the dormant chain (an alkyl halide) to generate a radical and is itself oxidized. The radical propagates by adding a few monomer units before it is deactivated by the catalyst in its higher oxidation state, reforming the dormant species and the original catalyst. wikipedia.org

For vinyl ethers, ATRP has been successfully applied to macromonomers. acs.orgcmu.edu In one approach, a vinyl ether-based macromonomer is first synthesized via living cationic polymerization to ensure a narrow molecular weight distribution. acs.orgcmu.edu This macromonomer, equipped with a radically polymerizable group like methacrylate, is then polymerized using ATRP. acs.orgcmu.edu This combination of techniques allows for the creation of well-defined, highly branched polymacromonomers with controlled backbone and side-chain lengths. acs.org

Table 2: Example of ATRP System for a Vinyl Ether-Based Macromonomer

| Component | Example | Function | Reference |

|---|---|---|---|

| Monomer | Isobutyl vinyl ether (IBVE) based macromonomer | Building block of the polymer backbone | acs.orgcmu.edu |

| Initiator | Ethyl 2-bromoisobutyrate | Provides the initial alkyl halide for activation | acs.orgcmu.edu |

| Catalyst | Copper(I) bromide (CuBr) | Activates/deactivates the polymer chain | acs.orgcmu.edu |

| Ligand | 4,4'-di-n-heptyl-2,2'-bipyridine (dHbipy) | Solubilizes the copper catalyst | acs.orgcmu.edu |

Organometallic-Mediated Radical Polymerization (OMRP) is another type of RDRP where a stable organometallic species reversibly forms at the end of the growing polymer chain. A prominent example is cobalt-mediated radical polymerization (CMRP). acs.org In this system, an organo-cobalt complex can act as a transfer agent in a degenerative transfer mechanism. acs.org The polymerization of vinyl monomers like vinyl acetate has been controlled using this method, demonstrating a linear increase in molecular weight with conversion and the ability to form block copolymers, which are hallmarks of a living polymerization. acs.org The mechanism involves the reversible cleavage of the carbon-cobalt bond to generate the propagating radical. While less explored for sulfur-containing vinyl ethers specifically, the principles of OMRP offer a potential pathway for the controlled radical polymerization of these monomers.

Radical Ring-Opening Polymerization (RROP) for Degradable Vinyl Copolymers

Radical ring-opening polymerization (rROP) has emerged as a powerful strategy for synthesizing degradable vinyl copolymers. This technique combines the versatility of radical polymerization of vinyl monomers with the ability to introduce cleavable linkages into the polymer backbone, a feature typically associated with ring-opening polymerization of cyclic esters or carbonates. nih.gov The key advantage of rROP is its compatibility with a wide array of vinyl monomers under standard radical polymerization conditions, allowing for the creation of polymers with tailored properties and controlled degradability. nih.govnih.gov

A significant advancement in rROP is the use of cyclic thiocarbonyl compounds, such as thionolactones and cyclic thionocarbamates, to install thioester linkages into the polymer backbone. nih.govacs.org These monomers are particularly effective because the thiocarbonyl group (C=S) is an efficient radical acceptor, and the subsequent ring-opening is thermodynamically driven by the formation of a stable carbonyl group (C=O). nih.govacs.org

The general mechanism involves the addition of a propagating radical (from a vinyl monomer like a vinyl ether) to the C=S bond of the cyclic monomer. The resulting radical intermediate undergoes β-scission, which opens the ring and incorporates a thioester group into the polymer backbone, regenerating a radical that can continue the polymerization process. acs.org This method has been successfully applied to create degradable copolymers of N-vinyl monomers by using cyclic thionocarbamates. nih.govacs.orgnih.gov For instance, phenyl-substituted cyclic thionocarbamates have been shown to copolymerize with N-vinylpyrrolidone (NVP), N-vinyl carbazole, and N-vinyl caprolactam, yielding copolymers that can be degraded under mild hydrolytic conditions. nih.gov

Computational and experimental studies have provided deep insights into the factors governing the efficiency of this process. The reactivity of the thionolactone monomer is influenced by substituents that affect the rate of radical addition (k_add) and, more importantly, the rate of β-scission (k_β). acs.org A higher ratio of β-scission to radical addition promotes efficient ring-opening and incorporation of the degradable linkage. acs.org

Table 1: Representative Cyclic Monomers for RROP with Vinyl Monomers

| Cyclic Monomer | Comonomer Example(s) | Resulting Labile Linkage | Key Findings | Reference(s) |

| Cyclic Thionocarbamates (e.g., PhCTC) | N-Vinylpyrrolidone (NVP), N-Vinyl Carbazole | Thiocarbamate / Thioester | Successful copolymerization creates hydrolytically degradable N-vinyl copolymers. | nih.govacs.org |

| Dibenzo[c,e]oxepane-5(7H)-thione (DOT) | Styrene, Acrylates | Thioester | Efficiently incorporates thioester linkages into various polymer architectures. | nih.govacs.org |

| Thionoisochromanone (TIC) | Styrene | Thioester | A sustainable, fungi-derivable six-membered thionolactone capable of rROP. | researchgate.net |

| Cyclic Ketene Acetal (B89532) (CKA) | Acrylates | Ester | Used in redox-initiated in situ rROP to form robust, backbone-degradable adhesives. | nih.gov |

Emulsion and Miniemulsion Polymerization Techniques

Emulsion and miniemulsion polymerization are heterogeneous techniques conducted in an aqueous medium, offering advantages such as rapid polymerization rates, high molecular weights, and efficient heat dissipation. While common for many vinyl monomers, the application of these techniques to highly reactive cationic monomers like vinyl ethers presents unique challenges.

Aqueous cationic polymerization of vinyl ethers such as isobutyl vinyl ether (IBVE) and 2-chloroethyl vinyl ether (CEVE) has been successfully performed in suspension and emulsion systems. mdpi.com These polymerizations can be initiated by systems like CumOH/B(C₆F₅)₃/Et₂O in an air atmosphere. mdpi.com A key finding is that the polymerization sites are located at the monomer/water interface. mdpi.com Due to the high reactivity of vinyl ethers, the reactions are often severely exothermic and can suffer from poor reproducibility, which can be mitigated by the careful selection of initiators, co-solvents, and surfactants, or by reducing the reaction temperature. mdpi.com

Radical emulsion copolymerization has also been used for fluorinated vinyl ethers. For example, vinylidene fluoride (B91410) (VDF) has been copolymerized with perfluoromethyl vinyl ether (PMVE) via an emulsion process initiated by potassium persulfate. rsc.org This method can produce high molecular weight copolymers, and under specific conditions, stable latexes with controlled particle sizes can be achieved. rsc.org

Table 2: Emulsion/Suspension Polymerization of Vinyl Ethers

| Monomer(s) | Polymerization Type | Initiating System | Key Observations | Reference(s) |

| Isobutyl vinyl ether (IBVE), 2-chloroethyl vinyl ether (CEVE) | Aqueous Cationic Suspension/Emulsion | CumOH/B(C₆F₅)₃/Et₂O | Polymerization occurs at the monomer/water interface; reaction is highly exothermic. | mdpi.com |

| Vinylidene fluoride (VDF), Perfluoromethyl vinyl ether (PMVE) | Radical Emulsion | Potassium Persulfate | Produces high molecular weight copolymers; stable latexes can be formed. | rsc.org |

| Vinyl Acetate, Ethylene (B1197577) | Emulsion | Potassium Permanganate | Used to produce copolymer emulsions with good structural viscosity. | google.com |

Thiol-Ene Photopolymerization Mechanisms

Thiol-ene photopolymerization is a highly efficient photoclick reaction that proceeds via a step-growth radical mechanism. bohrium.com It involves the light-induced reaction between a thiol (R-SH) and an alkene ('ene'), such as a vinyl ether. The mechanism is a two-step chain reaction:

Propagation: A thiyl radical (RS•) adds across the vinyl ether double bond, forming a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the cycle. bohrium.com

This process is known for being rapid, relatively insensitive to oxygen inhibition compared to traditional radical polymerizations, and for producing uniform polymer networks. radtech.org A key feature of the thiol-vinyl ether reaction is that the polymerization kinetics are governed by the relative rates of propagation (k_p) and chain transfer (k_CT). acs.orgresearchgate.net The ratio of these kinetic parameters (k_p/k_CT) dictates the reaction orders with respect to the thiol and ene functional groups. bohrium.comacs.org For thiol-vinyl ether systems, this ratio is near unity (k_p/k_CT ≈ 1.2), indicating that the propagation and chain transfer steps have comparable rates. acs.org

Synthesis of Advanced Polymer Architectures

The ability to control the polymerization of 2-(ethylthio)ethyl vinyl ether opens up possibilities for the synthesis of advanced polymer architectures with tailored properties and functionalities. These include block copolymers and star-shaped polymers, which have a wide range of potential applications.

Block Copolymers (e.g., via Sequential Monomer Addition)

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) that are covalently linked together. The synthesis of well-defined block copolymers requires a polymerization technique that proceeds with a high degree of control, allowing for the sequential addition of different monomers. Living cationic polymerization is an ideal method for this purpose. nih.gov

The synthesis of block copolymers containing a poly(2-(ethylthio)ethyl vinyl ether) segment can be achieved by the sequential monomer addition method. nih.gov In this approach, the first monomer is polymerized to near completion under living conditions, resulting in polymer chains that retain their active cationic ends. A second monomer is then introduced to the reaction mixture, which initiates the polymerization of the second block from the active ends of the first block. This process can be repeated with additional monomers to create multiblock copolymers.

The success of this method relies on the ability to maintain the "living" nature of the propagating species throughout the polymerization of each block. The choice of initiator, Lewis acid, and reaction conditions must be carefully optimized to ensure efficient initiation of the second block and to prevent termination or chain transfer reactions. researchgate.net

For example, a diblock copolymer of 2-(ethylthio)ethyl vinyl ether and another vinyl ether, such as isobutyl vinyl ether (IBVE), could be synthesized. The properties of the resulting block copolymer would depend on the length and chemical nature of each block. A block copolymer with a hydrophilic poly(2-(ethylthio)ethyl vinyl ether) segment and a hydrophobic poly(isobutyl vinyl ether) segment would be amphiphilic and could self-assemble into various nanostructures, such as micelles or vesicles, in a selective solvent.

The synthesis of degradable multiblock copolymers has been demonstrated through the cationic copolymerization of vinyl ethers and cyclic thioacetals. nih.gov By sequentially adding different vinyl ether monomers, multiblock copolymers with thioacetal linkages in the backbone were obtained. nih.gov These thioacetal groups can be cleaved under specific conditions, leading to the degradation of the polymer into its constituent diblock segments. nih.gov A similar strategy could potentially be employed using 2-(ethylthio)ethyl vinyl ether to create advanced, responsive materials.

Star-Shaped Polymers

Star-shaped polymers are branched macromolecules consisting of multiple linear polymer chains (arms) linked to a central core. nih.gov They exhibit unique properties compared to their linear counterparts of the same molecular weight, such as lower solution viscosity, a more compact structure, and a higher density of functional groups at the periphery.

Several methods can be used to synthesize star-shaped poly(vinyl ether)s. One common approach is the "arm-first" method, where linear polymer arms are first synthesized via living cationic polymerization. nih.gov These living polymer chains are then reacted with a multifunctional linking agent, which acts as the core of the star. nih.gov The number of arms in the resulting star polymer is determined by the functionality of the linking agent and the reaction conditions.

For the synthesis of star-shaped poly(2-(ethylthio)ethyl vinyl ether), linear arms of the polymer would first be prepared using a living cationic polymerization technique. A suitable multifunctional linking agent, such as a divinyl ether or a compound with multiple reactive sites, would then be added to the living polymer solution to form the star-shaped architecture. nih.gov

Another approach is the "core-first" method, where a multifunctional initiator is used to simultaneously initiate the growth of multiple polymer arms from a central core. This method requires an initiator with a specific number of initiating sites.

The properties of the resulting star-shaped poly(2-(ethylthio)ethyl vinyl ether) would be influenced by the number and length of the arms, as well as the nature of the core. The thioether functionality in the arms could be used for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking to form a network structure. The synthesis of star-shaped poly(vinyl ether)s with a high number of arms and narrow molecular weight distributions has been successfully demonstrated. researchgate.net

End-Functionalized Polymers

The synthesis of end-functionalized polymers, where a specific chemical group is placed at the terminus of a polymer chain, is crucial for creating advanced materials like block copolymers, polymer-drug conjugates, and surface modifiers. For poly(2-(ethylthio)ethyl vinyl ether), this is achieved with high precision through living cationic polymerization. nih.gov This technique allows for the polymerization to proceed without termination or irreversible chain-transfer reactions, meaning the growing chain end remains active. nih.gov

By carefully selecting a terminating agent, this "living" cationic center can be quenched to install a desired functional group. For instance, reacting the living polymer chain with functionalized alcohols, amines, or other nucleophiles can introduce hydroxyl, amino, or other specific functionalities at the chain end. This process, known as end-capping, provides a powerful tool for tailoring the properties of poly(2-(ethylthio)ethyl vinyl ether) for specific applications. The ability to create well-defined polymers with controlled molecular weight and a specific end-group functionality is a hallmark of modern polymer synthesis. nih.govacs.org

Complex Macromolecular Structures

Living cationic polymerization is a versatile platform that enables the synthesis of poly(2-(ethylthio)ethyl vinyl ether) with complex macromolecular architectures beyond simple linear chains. These advanced structures include block, graft, and star copolymers.

Block Copolymers : These are synthesized by the sequential addition of different monomers. First, 2-(ethylthio)ethyl vinyl ether is polymerized under living conditions. Once this monomer is consumed, a second, different vinyl ether monomer is introduced to the reactor, which then polymerizes from the active end of the first block. This process creates a polymer chain composed of two or more distinct segments, such as poly(2-(ethylthio)ethyl vinyl ether)-block-poly(methyl vinyl ether). nih.govchemrxiv.org This method allows for the creation of amphiphilic structures that can self-assemble in solution. researchgate.net